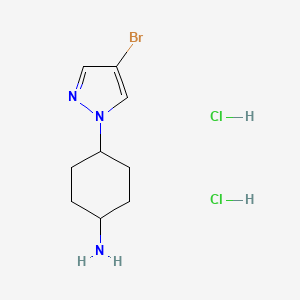

(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

4-(4-bromopyrazol-1-yl)cyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3.2ClH/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9;;/h5-6,8-9H,1-4,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECULSREMREDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2C=C(C=N2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Cyclohexane ring formation: The brominated pyrazole is then reacted with a cyclohexanone derivative under reductive amination conditions to form the cyclohexane ring.

Formation of the dihydrochloride salt: The final step involves converting the amine group to its dihydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitro or nitroso derivative.

Reduction: The bromine atom can be reduced to form a hydrogenated pyrazole derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Hydrogenated pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring: Reacting a hydrazine derivative with a 1,3-dicarbonyl compound.

- Bromination: Using N-bromosuccinimide (NBS) to introduce the bromine atom.

- Cyclohexane Ring Formation: Reacting the brominated pyrazole with a cyclohexanone derivative.

- Salt Formation: Converting the amine to its dihydrochloride salt through reaction with hydrochloric acid.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly in:

- Anti-inflammatory Activities: Research indicates that compounds with similar structures may inhibit inflammatory pathways.

- Anticancer Properties: Initial studies suggest that it could act as a ligand for specific receptors involved in cancer progression.

Biochemical Assays

Due to its ability to bind to various biological targets, it is investigated as a ligand in biochemical assays that require specific molecular interactions.

Material Science

The compound serves as a building block for synthesizing more complex molecules, which can be utilized in developing new materials and catalysts.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazole compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro. The structural characteristics of (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride suggest it could similarly modulate inflammatory responses.

Case Study 2: Anticancer Potential

Research into related compounds has shown that they can inhibit tumor growth by interfering with specific signaling pathways. The potential for (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride to act on these pathways warrants further exploration.

Mecanismo De Acción

The mechanism of action of (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Key Properties :

- CAS No.: 1343016-61-4 (free base)

- Storage : Requires controlled conditions due to hygroscopicity and sensitivity to light

- Hazard Profile : Classified as a Category 6.1 substance (UN# 2811) with acute toxicity (H301, H311, H331) .

The compound is synthesized via nucleophilic substitution or reductive amination routes, as inferred from analogous cyclohexylamine derivatives (e.g., ).

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride with structurally related compounds:

Key Comparative Insights

Structural and Pharmacological Differences

- Halogen vs. Heterocyclic Substituents : The bromine in the target compound enhances halogen bonding compared to iodine in or fluorine in , which may affect target affinity and metabolic stability.

- Salt Forms : The dihydrochloride salt improves aqueous solubility relative to free bases (e.g., ’s pyridinyloxy derivatives) but may increase hygroscopicity .

- Biological Activity : Sulfonamide derivatives () exhibit COX-2 inhibition, whereas cyclopentapyrazole analogues () are explored for CNS applications due to their fused-ring systems .

Spectroscopic Characterization

- MS data for related compounds (e.g., m/z 452 [M+H]⁺ in ) confirm the utility of ESI-MS for structural validation .

Actividad Biológica

(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride (CAS Number: 2031241-96-8) is a compound that has garnered attention for its potential biological activities. This compound features a cyclohexane structure with a substituted 4-bromo-1H-pyrazol-1-yl group and an amine functional group, which may contribute to its diverse biological applications.

The molecular formula of the compound is , with a molecular weight of 317.05 g/mol. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile candidate for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆BrCl₂N₃ |

| Molecular Weight | 317.05 g/mol |

| CAS Number | 2031241-96-8 |

The biological activity of (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as a ligand in biochemical assays, influencing various signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest potential interactions with proteins involved in inflammation and cancer pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride. For instance, research into related pyrazole derivatives has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound may also exhibit similar properties .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar pyrazole structures have been documented to inhibit pro-inflammatory cytokines and pathways, which could be a valuable therapeutic mechanism for treating inflammatory diseases .

Anticancer Potential

Preliminary research indicates that (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride might possess anticancer properties. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various models . Further studies are necessary to elucidate the specific mechanisms involved.

Study 1: Antimicrobial Efficacy

A study published in MDPI examined the efficacy of pyrazole derivatives against resistant bacterial strains. The results indicated that compounds with similar structures demonstrated significant antimicrobial activity, particularly against MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli . This suggests that (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride could be further investigated for its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

Research conducted on related compounds revealed their ability to modulate inflammatory responses by inhibiting NF-kB signaling pathways. This finding aligns with the hypothesized mechanism of action for (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride, warranting further exploration into its anti-inflammatory capabilities .

Study 3: Anticancer Mechanisms

In vitro studies have shown that certain pyrazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. These findings provide a basis for investigating the anticancer potential of (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride through similar mechanisms .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride?

The synthesis typically involves multi-step protocols:

- Cyclohexane Scaffold Functionalization : Start with a chiral cyclohexane derivative (e.g., (1R,4r)-4-aminocyclohexan-1-ol). Protect the amine group via benzylation or tert-butoxycarbonyl (Boc) strategies to prevent side reactions .

- Pyrazole Coupling : React the protected cyclohexane intermediate with 4-bromo-1H-pyrazole using nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

- Deprotection and Salt Formation : Remove protecting groups under acidic conditions (e.g., HCl in dioxane) to yield the free amine, followed by dihydrochloride salt formation .

- Key Tools : Use LC-MS to monitor reaction progress and confirm intermediates (e.g., [M + H]+ peaks) .

Q. How can researchers confirm the stereochemical configuration of the cyclohexane ring in this compound?

- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA/IB) with HPLC to separate enantiomers and verify optical purity .

- X-ray Crystallography : Co-crystallize the compound with a resolving agent (e.g., tartaric acid derivatives) and solve the structure using SHELX software for precise stereochemical assignment .

- NOESY NMR : Analyze through-space proton interactions (e.g., axial vs. equatorial substituents) to corroborate the (1R,4r) configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign proton environments (e.g., pyrazole C-H at δ 7.11 ppm, cyclohexane protons at δ 1.2–2.3 ppm) and confirm diastereotopicity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M + H]+ = 316.08 for C9H14BrN4·2HCl) and isotopic patterns for bromine .

- IR Spectroscopy : Identify amine hydrochloride stretches (N-H+ at ~2500 cm⁻¹) and pyrazole ring vibrations (C-N at 1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from dynamic conformational changes in the cyclohexane ring?

- Variable-Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to slow ring flipping and resolve split signals for axial/equatorial protons .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental coupling constants (J values) .

- Deuteration Studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify spectra and reduce signal overlap .

Q. What strategies optimize the yield of the pyrazole coupling step while minimizing byproducts?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2 with Xantphos) to enhance regioselectivity for the 4-bromo position .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce nucleophilic side reactions .

- Microwave-Assisted Synthesis : Apply controlled heating (e.g., 100°C, 30 min) to accelerate coupling and improve reproducibility .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the bromine substituent in biological activity?

- Analog Synthesis : Replace bromine with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., CF3) and compare activity in assays .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using PyMOL to assess halogen bonding contributions .

- Pharmacophore Mapping : Identify critical electrostatic/hydrophobic features using Schrödinger’s Phase .

Q. What experimental approaches address low solubility of the dihydrochloride salt in biological assays?

- Counterion Exchange : Replace Cl⁻ with besylate or tosylate to enhance aqueous solubility .

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while improving dissolution .

- Prodrug Design : Introduce ester or phosphate moieties to the amine group for in situ hydrolysis .

Q. How can researchers validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and pH extremes (pH 2–9) for 48 hours, then analyze via LC-MS for degradation products .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hr) and quantify intact compound using UPLC-PDA .

Methodological Considerations

- Crystallography : For novel derivatives, refine crystal structures using SHELXL (rigid-body refinement for disordered regions) and validate via R-factor convergence (<5%) .

- Data Reproducibility : Document all synthetic steps with exact stoichiometry (e.g., 1.2 eq. of 4-bromopyrazole) and reaction times to ensure reproducibility .

- Ethical Compliance : Adhere to safety protocols for handling brominated compounds (e.g., PPE, fume hoods) and dispose of waste per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.